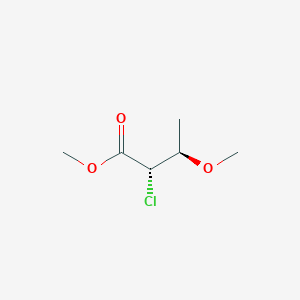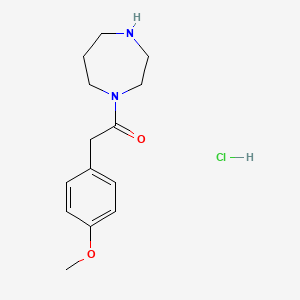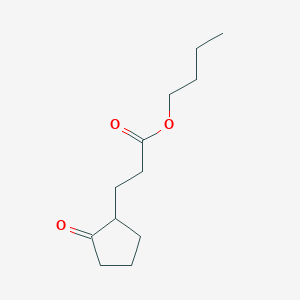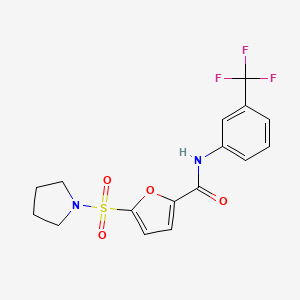
Methyl (2S,3R)-2-chloro-3-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2S,3R)-2-chloro-3-methoxybutanoate” is likely a chiral compound, which means it has a non-superimposable mirror image. The (2S,3R) designation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through enantioselective processes . These processes aim to preferentially produce one enantiomer over the other, which is important in many biological applications .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Typically, the chloro group might be susceptible to nucleophilic substitution, and the ester could undergo hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties are influenced by the functional groups in the compound .Wissenschaftliche Forschungsanwendungen
2. Sustainable Alternative to Solvents Compounds related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate have been explored as sustainable alternatives to traditional solvents. For instance, 3-methoxybutan-2-one, a related compound, has been studied by Jin et al. (2021) for its potential as a bio-based solvent, offering an environmentally friendly option compared to conventional chlorinated solvents (Jin et al., 2021).
3. Synthesis of Bicyclic Tetrahydropyrans Research by Elsworth and Willis (2008) demonstrated the use of similar compounds in the stereoselective synthesis of bicyclic tetrahydropyrans. This application is significant in organic chemistry, especially in the synthesis of complex molecules and pharmaceuticals (Elsworth & Willis, 2008).
4. Catalysis and Organic Transformations Studies have also been conducted on the catalytic properties of related compounds. For example, Denmark and Ahmad (2007) researched the carbonylative ring opening of terminal epoxides, a reaction that is fundamental in organic synthesis. This research highlights the role of such compounds in catalyzing significant organic transformations (Denmark & Ahmad, 2007).
5. Sensory Evaluation in Food and Beverage Industry Compounds like Ethyl 2-hydroxy-3-methylbutanoate, closely related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate, have been evaluated for their sensory characteristics in wines, as studied by Gammacurta et al. (2018). This type of research is critical in the food and beverage industry for flavor and aroma development (Gammacurta et al., 2018).
6. Environmental Impact Studies Environmental impact studies, like those conducted by Aschmann, Arey, and Atkinson (2011), have examined the reaction kinetics of related compounds, providing crucial data for assessing their environmental effects, especially in contexts like solvent use in industries (Aschmann, Arey, & Atkinson, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,3R)-2-chloro-3-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-2-chloro-3-methoxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)


![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)


![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)